

An In-depth Technical Guide to the Nomenclature and Classification of Aminophosphines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aminophosphine*

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Introduction

Aminophosphines, a class of organophosphorus compounds containing a phosphorus-nitrogen (P-N) bond, have garnered significant attention in various fields of chemical science. Their unique electronic and steric properties, which can be readily tuned by modifying the substituents on both the phosphorus and nitrogen atoms, make them highly versatile.^{[1][2]} This versatility has led to their widespread application as ligands in homogeneous catalysis, as synthons for the preparation of novel heterocyclic compounds, and as precursors to a range of other organophosphorus derivatives.^{[3][4][5]} In the realm of drug development, the structural motifs found in **aminophosphine**-based catalysts and chiral ligands are of increasing interest for the asymmetric synthesis of complex pharmaceutical intermediates.^[3] This guide provides a comprehensive overview of the nomenclature and classification of **aminophosphines**, detailed experimental protocols for their synthesis, a summary of their key structural and spectroscopic data, and an exploration of their applications in catalysis.

Nomenclature of Aminophosphines

The systematic naming of **aminophosphines** follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature is based on the parent phosphine (PH_3), with the amino groups treated as substituents.

The general formula for an **aminophosphine** can be represented as $R_{3-n}P(NR')_n$, where 'R' can be a hydrogen atom or an organic substituent, and 'n' indicates the number of amino groups attached to the phosphorus atom.[1]

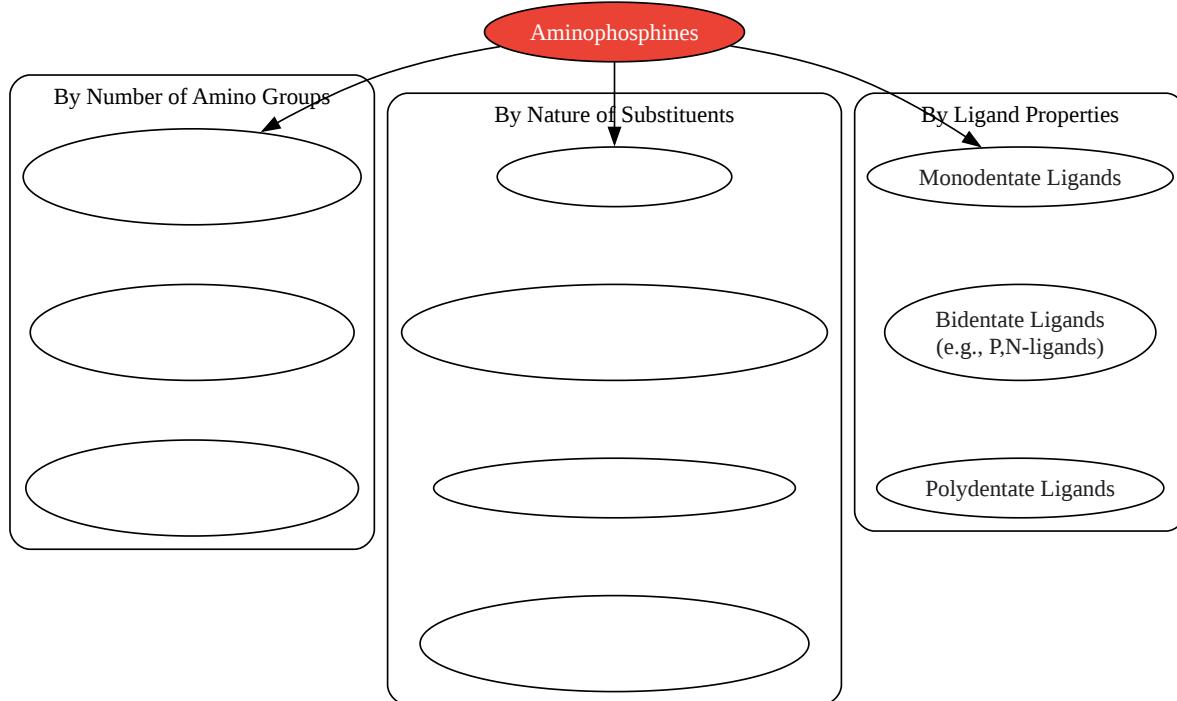
Common Naming Conventions:

- Substitutive Nomenclature: The amino group is named as a substituent on the phosphine. For example, $Ph_2P(NEt_2)$ is named (diethylamino)diphenylphosphine.
- Functional Class Nomenclature: The compound is named as an amide of a phosphinous acid. For instance, $Ph_2P(NEt_2)$ can also be referred to as N,N-diethyl-P,P-diphenylphosphinous amide.[2]
- Trivial Names: Some common **aminophosphines** have widely accepted trivial names. For example, $P(NMe_2)_3$ is often called tris(dimethylamino)phosphine.[1]

For more complex structures, particularly those with multiple functional groups or chiral centers, systematic IUPAC nomenclature is essential for unambiguous identification.

Classification of Aminophosphines

Aminophosphines can be classified based on several criteria, including the number of amino substituents on the phosphorus atom, the nature of the substituents, and their denticity as ligands.



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Based on the Number of Amino Groups

- **Monoaminophosphines:** These compounds possess one P-N bond and have the general formula $R_2P(NR')_2$. They are the most common type of **aminophosphine**.
- **Bis(amino)phosphines:** With two P-N bonds, these have the general formula $RP(NR')_2$.
- **Tris(amino)phosphines:** These contain three P-N bonds and have the formula $P(NR')_3$.^[1]

Based on the Nature of the Substituents

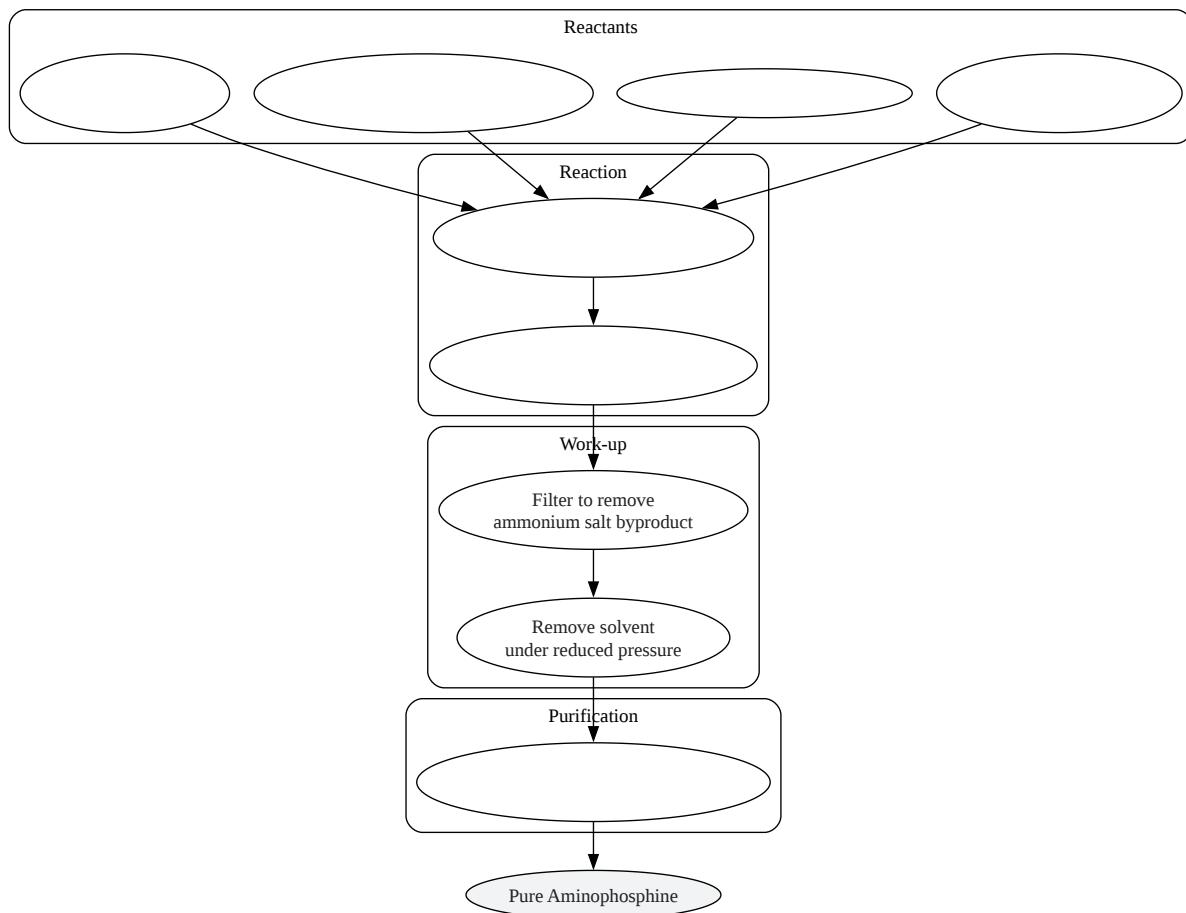
- Acyclic vs. Cyclic Amines: The amino group can be derived from an acyclic secondary amine (e.g., diethylamine) or a cyclic secondary amine (e.g., piperidine, morpholine).
- Chiral **Aminophosphines**: Chirality can be introduced either through a chiral backbone on the amino or the organic substituent on phosphorus, or the phosphorus atom itself can be a stereocenter. These are of particular importance in asymmetric catalysis.[6]
- **Aminophosphine** Chlorides: These are important synthetic intermediates where one or more chloro groups are also attached to the phosphorus atom, e.g., $R_2PCl(NR')_2$.

Based on Ligand Denticity

- Monodentate: Most simple **aminophosphines** act as monodentate ligands, coordinating to a metal center through the phosphorus atom.
- Bidentate and Polydentate: By incorporating other donor atoms into the molecular framework, bidentate (e.g., P,N-ligands) or polydentate **aminophosphines** can be synthesized. These are valuable in stabilizing metal complexes and influencing their catalytic activity.

Experimental Protocols for the Synthesis of Aminophosphines

The most prevalent method for the synthesis of **aminophosphines** is the condensation reaction between a chlorophosphine and a primary or secondary amine.[2] The following protocols provide detailed methodologies for the preparation of representative mono-, bis-, and tris-**aminophosphines**.

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Protocol 1: Synthesis of a Monoaminophosphine - (Diphenylphosphino)piperidine

This protocol describes the synthesis of a representative monoaminophosphine via the reaction of chlorodiphenylphosphine with piperidine.

Materials:

- Chlorodiphenylphosphine (1 equiv.)
- Piperidine (2 equiv.)
- Anhydrous toluene
- Schlenk flask and line
- Magnetic stirrer
- Cannula and syringes

Procedure:

- A Schlenk flask equipped with a magnetic stir bar is charged with chlorodiphenylphosphine (1 equiv.) and anhydrous toluene under an inert atmosphere (N₂ or Ar).
- The solution is cooled to 0 °C in an ice bath.
- A solution of piperidine (2 equiv.) in anhydrous toluene is added dropwise to the stirred solution of chlorodiphenylphosphine over 30 minutes.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
- The formation of a white precipitate (piperidinium chloride) will be observed.
- The precipitate is removed by filtration under inert atmosphere.
- The solvent is removed from the filtrate under reduced pressure to yield the crude product.

- The product can be purified by vacuum distillation or crystallization from a suitable solvent like hexane.

Characterization:

- ^{31}P NMR (CDCl_3): A single peak is expected in the range of δ 60-80 ppm.
- ^1H and ^{13}C NMR: The spectra will show characteristic signals for the phenyl and piperidinyl groups.

Protocol 2: Synthesis of a Bis(amino)phosphine - Phenylbis(diethylamino)phosphine

This protocol details the synthesis of a bis(amino)phosphine from phenyldichlorophosphine and diethylamine.

Materials:

- Phenyldichlorophosphine (1 equiv.)
- Diethylamine (4 equiv.)
- Anhydrous diethyl ether
- Schlenk flask and line
- Magnetic stirrer
- Dropping funnel

Procedure:

- A Schlenk flask is charged with phenyldichlorophosphine (1 equiv.) and anhydrous diethyl ether under an inert atmosphere.
- The flask is cooled to 0 °C.

- A solution of diethylamine (4 equiv.) in anhydrous diethyl ether is added dropwise from a dropping funnel over a period of 1 hour with vigorous stirring.
- The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred overnight.
- The diethylammonium chloride precipitate is filtered off under inert atmosphere.
- The solvent is removed from the filtrate under reduced pressure.
- The resulting oily residue is purified by vacuum distillation.

Characterization:

- ^{31}P NMR (C_6D_6): A single resonance is expected around δ 90-110 ppm.

Protocol 3: Synthesis of a Tris(amino)phosphine - Tris(dimethylamino)phosphine

This protocol outlines the synthesis of a common tris(amino)phosphine from phosphorus trichloride and dimethylamine.[\[1\]](#)

Materials:

- Phosphorus trichloride (PCl_3) (1 equiv.)
- Dimethylamine (6 equiv.)
- Anhydrous hexane
- Three-necked flask equipped with a mechanical stirrer, a condenser, and a gas inlet tube

Procedure:

- A three-necked flask is charged with a solution of dimethylamine (6 equiv.) in anhydrous hexane.
- The solution is cooled to -10 °C.

- A solution of phosphorus trichloride (1 equiv.) in anhydrous hexane is added dropwise with efficient stirring, maintaining the temperature below 0 °C.
- After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.
- The dimethylammonium chloride precipitate is removed by filtration.
- The hexane is removed from the filtrate by distillation at atmospheric pressure.
- The product, tris(dimethylamino)phosphine, is then purified by fractional distillation under reduced pressure.

Characterization:

- ^{31}P NMR (neat): A single peak is observed at approximately δ 122 ppm.

Structural and Spectroscopic Data

The structural and spectroscopic properties of **aminophosphines** are crucial for understanding their reactivity and coordinating ability.

Bond Parameters

The P-N bond in **aminophosphines** has a length that is indicative of some degree of $\text{p}\pi\text{-d}\pi$ interaction between the nitrogen lone pair and vacant d-orbitals on the phosphorus atom.

Compound	P-N Bond Length (Å)	Reference
$\text{PF}_2(\text{NH}_2)$	1.6384(9)	[7]
$\text{Ph}_2\text{P}(\text{NH-p-tolyl})$	1.702(3)	
$[\text{Ph}_2\text{P}(\text{BH}_3)]_2(\mu\text{-N-p-tolyl})$	1.704(3), 1.717(3)	

Table 1: Representative P-N Bond Lengths in **Aminophosphines**.

^{31}P NMR Spectroscopy

³¹P NMR spectroscopy is an invaluable tool for the characterization of **aminophosphines**. The chemical shift (δ) is sensitive to the electronic environment of the phosphorus nucleus.[8]

Class of Aminophosphine	Substituents	Typical ³¹ P Chemical Shift Range (ppm)	Reference(s)
Monoaminophosphine s	R = Aryl, Alkyl; R' = Alkyl	40 - 90	[9][10]
Bis(amino)phosphines	R = Aryl; R' = Alkyl	90 - 120	[9]
Tris(amino)phosphine s	R' = Alkyl	115 - 125	[11]
Aminophosphine- Boranes	R = Aryl, R' = Alkyl	60 - 80 (broad)	
P(V) Iminophosphoranes	R = Aryl, R' = Alkyl	-20 - 20	[12]
Aminophosphine Oxides	R = Aryl, R' = Alkyl	20 - 40	[12]

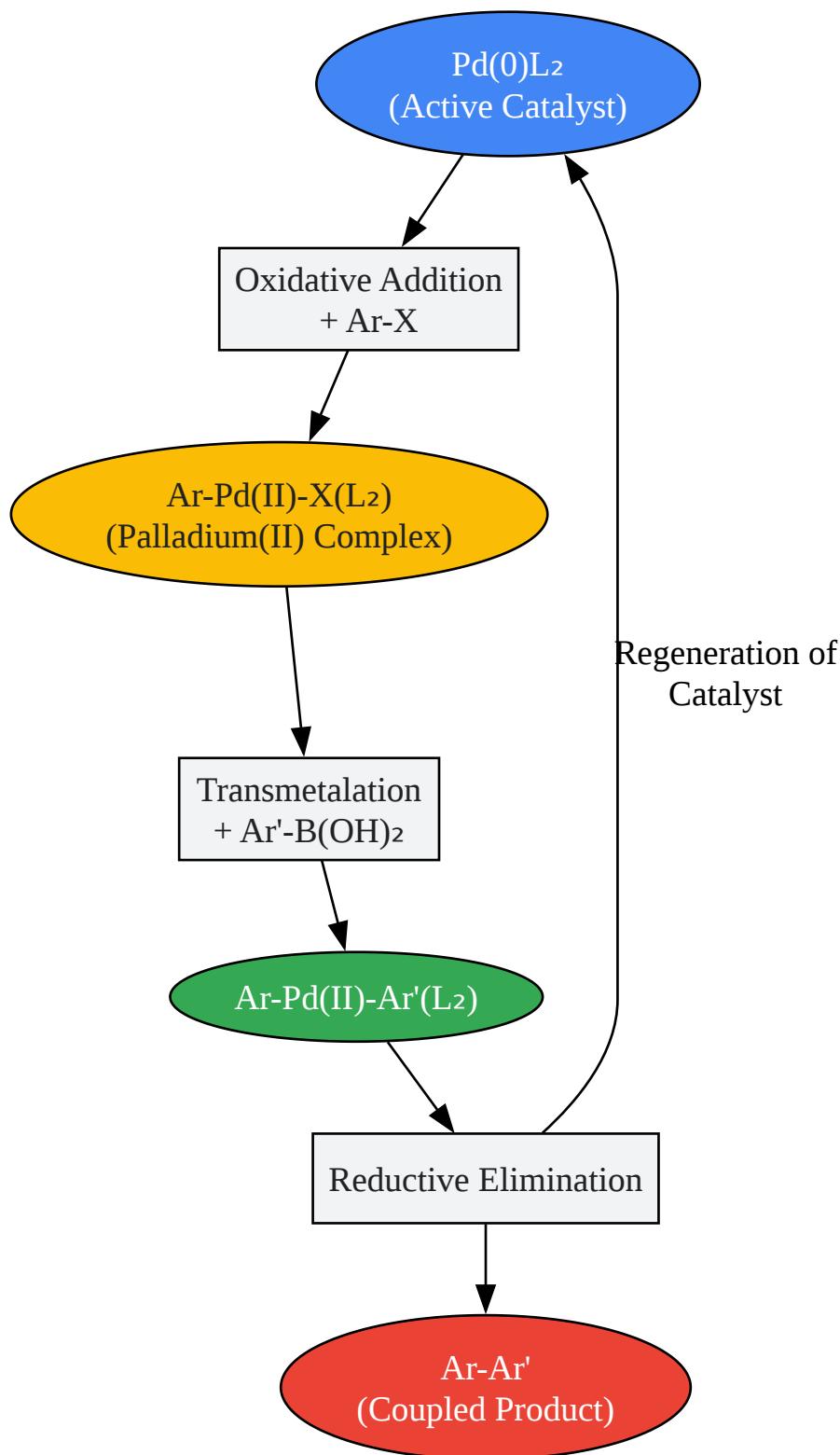
Table 2: Typical ³¹P NMR Chemical Shift Ranges for Various **Aminophosphine** Derivatives.

Applications in Homogeneous Catalysis

Aminophosphines are highly effective ligands in a variety of transition metal-catalyzed reactions, including cross-coupling and asymmetric hydrogenation.[3][4]

Suzuki-Miyaura Cross-Coupling

Aminophosphine ligands have been successfully employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Their strong electron-donating ability can enhance the catalytic activity of the palladium center.[4][13]



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Aryl Halide	Arylboronic Acid	Ligand	Pd Source	Yield (%)	Reference
4-Bromoanisole	Phenylboronic acid	N,N-di-iso-butyldiphenylphosphinamine	Pd(OAc) ₂	91	[4]
Chlorobenzene	Phenylboronic acid	N,N-di-iso-butyldiphenylphosphinamine	Pd(OAc) ₂	75	[4]
4-Bromotoluene	Phenylboronic acid	1-(Diphenylphosphino)piperidine	Pd ₂ (dba) ₃	98	[13]

Table 3: Performance of **Aminophosphine** Ligands in Suzuki-Miyaura Coupling.

Asymmetric Hydrogenation

Chiral **aminophosphine** ligands are instrumental in enantioselective hydrogenation reactions, which are crucial for the synthesis of chiral drugs and fine chemicals.[3][6] Rhodium and Ruthenium complexes with these ligands have demonstrated high efficiency and enantioselectivity.[3][6]

Substrate	Catalyst System	Solvent	ee (%)	Reference
Methyl α -acetamidoacrylate	[Rh(COD) (DMBDPPABP)] BF_4^-	THF	95.2	[6]
α -Acetamidocinnamic acid	[Rh(COD) (DMBDPPABP)] BF_4^-	Ethanol	93.4	[6]
Acetonaphthone	[RuCl ₂ (benzene)] ² / Ferrocenylamino phosphine	iPrOH	85	[3]

Table 4: Enantioselective Hydrogenation using Chiral **Aminophosphine** Ligands.
(DMBDPPABP = 6,6'-dimethoxy-2,2'-bis(diphenylphosphinoamino)biphenyl)

Conclusion

Aminophosphines represent a fundamentally important and highly adaptable class of organophosphorus compounds. Their nomenclature is well-established, and their classification provides a clear framework for understanding their structure and potential applications. The synthetic routes to **aminophosphines** are generally straightforward, allowing for a high degree of modularity in their design. This has enabled the development of a vast library of **aminophosphine** ligands that have proven to be highly effective in a range of catalytic transformations, including those of significant interest to the pharmaceutical and fine chemical industries. The continued exploration of novel **aminophosphine** structures and their metal complexes is expected to lead to further advances in catalysis and the development of more efficient and selective synthetic methodologies.

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References

- 1. Aminophosphine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Research Portal [ujcontent.uj.ac.za]
- 5. digibuo.uniovi.es [digibuo.uniovi.es]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ³¹Phosphorus NMR [chem.ch.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrosynthesis of iminophosphoranes and applications in nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Nomenclature and Classification of Aminophosphines]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1255530#aminophosphine-nomenclature-and-classification>]

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